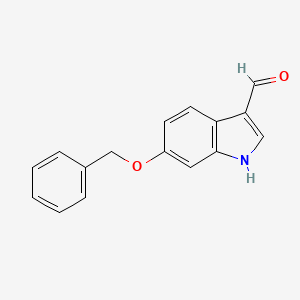

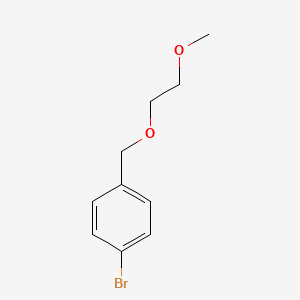

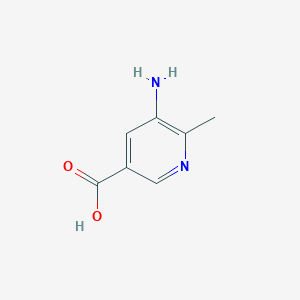

![molecular formula C10H12N2O2 B1289110 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 36093-58-0](/img/structure/B1289110.png)

8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one" is a chemical structure that is closely related to the family of benzodiazepines. Benzodiazepines are a class of psychoactive drugs with a broad spectrum of biological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative effects . The structure of this compound suggests that it may share some pharmacological properties with other benzodiazepines.

Synthesis Analysis

The synthesis of related benzodiazepine derivatives, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, has been achieved through a novel and efficient one-pot three-component condensation reaction. This method involves the use of aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane (CH2Cl2) at ambient temperature, yielding high product yields without the need for a catalyst or activation . This synthetic approach provides an alternative method for constructing the benzodiazepine core and allows for the introduction of a wide range of molecular diversity under mild reaction conditions.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives can be elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was confirmed by these methods, and in one case, the structure was unambiguously determined by single-crystal X-ray analysis . The molecular structure is crucial for understanding the pharmacological properties and reactivity of the compound.

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions. For example, 8a-Methoxy-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-ones, which are structurally related to benzodiazepines, can undergo regio- and stereospecific 1,3-dipolar cycloaddition reactions with diazo compounds to yield pyrazolo[3,4-h][1,4]benzoxazin-6(2H)-ones . Additionally, the nitration of 8-substituted 2,3-dihydro-1H-1,5-benzodiazepin-2-ones can occur at the 7 position, with the presence of electron-donating substituents directing the electrophilic substitution . These reactions demonstrate the reactivity of the benzodiazepine ring system and its potential for further chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The presence of different substituents on the benzodiazepine core can affect properties such as solubility, melting point, and stability. The reactivity of these compounds in chemical reactions, such as nitration and cycloaddition, is also determined by the electronic nature of the substituents present on the benzene and diazepin rings . Understanding these properties is essential for the development of benzodiazepine-based pharmaceuticals and for predicting their behavior in biological systems.

Applications De Recherche Scientifique

Pharmacokinetics and Clinical Use

Benzodiazepines, including compounds such as lorazepam and diazepam, are utilized primarily for their sedative, antianxiety, and hypnotic properties. The pharmacokinetic aspects, such as rapid CNS penetration, dose-dependent CNS depression, and minimal effects on cardiovascular or respiratory function in healthy subjects, outline the clinical significance of benzodiazepines (Ameer & Greenblatt, 1981). These properties make them valuable in treating anxiety, panic disorders, and as premedication for surgical procedures.

Environmental Impact and Treatment

The environmental occurrence, fate, and transformation of benzodiazepines have been studied, highlighting their persistence and the challenges in removing them from water systems. Advanced treatment methods, including biological and photochemical treatments followed by adsorption to activated carbon, have shown effectiveness in removing these compounds from the environment (Kosjek et al., 2012).

Synthesis and Biological Significance

The synthesis, reactions, and biological significance of 1,4-diazepines, a closely related class, have been explored due to their range of biological activities such as antipsychotic, anxiolytic, and anticancer properties. These studies underscore the medicinal importance and potential pharmaceutical applications of benzodiazepine derivatives (Rashid et al., 2019).

Alternative Delivery Methods for Clinical Use

Exploration of non-intravenous routes for benzodiazepines, such as intranasal and intramuscular administration, offers new possibilities for the acute management of epileptic seizures and status epilepticus. These methods provide ease of use, rapid absorption, and increased safety for non-hospital settings (Mula, 2016).

Propriétés

IUPAC Name |

7-methoxy-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(13)4-5-11-8/h2-3,6,11H,4-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNNZUFSNDWUQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622281 |

Source

|

| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

CAS RN |

36093-58-0 |

Source

|

| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

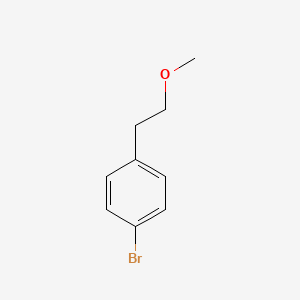

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)